Valeric acid, 4-amino-5-(1,3-dioxo-2-isoindolinyl)-5-oxo-
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Overview
Description
N-Phthalyl-D,L-isoglutamine is a compound derived from the phthaloylation of D,L-isoglutamine. It is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. The phthaloyl group is introduced to protect the amino group of glutamine, making it a useful intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phthalyl-D,L-isoglutamine can be synthesized through the reaction of phthalic anhydride with D,L-isoglutamine. The reaction typically involves heating the reactants in an appropriate solvent, such as acetic acid, at elevated temperatures (120-180°C) to facilitate the formation of the phthaloyl derivative . The reaction proceeds through the formation of an intermediate phthalyl-L-glutamate, which is then converted to N-Phthalyl-D,L-isoglutamine.
Industrial Production Methods
Industrial production of N-Phthalyl-D,L-isoglutamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Phthalyl-D,L-isoglutamine undergoes various chemical reactions, including:
Hydrolysis: The phthaloyl group can be removed through hydrolysis under acidic or basic conditions, yielding D,L-isoglutamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthaloyl group is replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: D,L-isoglutamine and phthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
N-Phthalyl-D,L-isoglutamine has several applications in scientific research:
Chemistry: Used as a protected intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and protein interactions.
Medicine: Investigated for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the production of pharmaceuticals and as a building block in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-Phthalyl-D,L-isoglutamine involves its interaction with specific molecular targets and pathways. The compound can modulate protein-protein interactions and enzyme activities, influencing various biological processes. For example, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-Phthalyl-D,L-isoglutamine can be compared with other phthaloyl amino acid derivatives, such as:
N-Phthalyl-L-glutamine: Similar in structure but derived from L-glutamine instead of D,L-isoglutamine.
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine): A compound with immunostimulatory properties, used as an adjuvant in vaccines.
N-Phthalyl-L-tryptophan: Another phthaloyl derivative with distinct biological activities.
N-Phthalyl-D,L-isoglutamine is unique due to its specific structural configuration and the resulting biological activities. Its ability to modulate immune responses and protein interactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
102584-90-7 |
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Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-amino-5-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H12N2O5/c14-9(5-6-10(16)17)13(20)15-11(18)7-3-1-2-4-8(7)12(15)19/h1-4,9H,5-6,14H2,(H,16,17) |
InChI Key |
QXLOKAVQOAFMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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